REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8][CH:7]=1>OS(O)(=O)=O.O>[Br:5][C:6]1[C:15]2[C:10](=[C:11]([N+:1]([O-:4])=[O:2])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8][CH:7]=1
|
Name
|
|
Quantity
|
13.85 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
21.24 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
ADDITION
|
Details
|
The pH of the filtrate is adjusted to pH 10 by slow addition of 5N NaOH
|
Type
|
EXTRACTION
|
Details
|
The white precipitate which appears is extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
This organic solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Type
|
WASH
|
Details
|
by eluting on silica gel with an AcOEt/petroleum ether mixture
|
Type
|
CUSTOM
|
Details
|
The purified product is recrystallized from absolute ethanol (EtOH)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CN=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |